4-Chloro-3-oxobutyryl chloride

Catalog No.
S674820
CAS No.
41295-64-1
M.F
C4H4Cl2O2
M. Wt
154.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-oxobutyryl chloride

CAS Number

41295-64-1

Product Name

4-Chloro-3-oxobutyryl chloride

IUPAC Name

4-chloro-3-oxobutanoyl chloride

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

InChI

InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2

InChI Key

WSHVQVCBPLNREW-UHFFFAOYSA-N

SMILES

C(C(=O)CCl)C(=O)Cl

Canonical SMILES

C(C(=O)CCl)C(=O)Cl

The exact mass of the compound 4-Chloro-3-oxobutyryl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-oxobutyryl chloride (CAS 41295-64-1) is a highly reactive, bifunctional C4 building block characterized by an electrophilic acyl chloride and an alpha-chloroketone moiety [1]. It is primarily procured as a critical precursor for the synthesis of complex heterocycles and beta-lactam antibiotics, particularly aminothiazole-containing cephalosporins. Its dual reactivity allows for rapid amidation of sensitive substrates at sub-zero temperatures, followed by regioselective cyclization at the chloroketone site. For industrial buyers, procuring this specific compound enables the direct, stepwise construction of thiazole side chains on fragile molecular cores without the need for harsh coupling reagents or extreme temperatures[2].

Generic substitution of 4-chloro-3-oxobutyryl chloride with its ester analog, ethyl 4-chloroacetoacetate, fundamentally disrupts API manufacturing workflows. The ester lacks the intense electrophilicity of the acyl chloride, requiring harsh coupling reagents or elevated temperatures for amidation that readily degrade fragile beta-lactam rings [1]. Conversely, attempting to substitute it with unchlorinated acetoacetyl chloride removes the critical C4 reactive site entirely, completely preventing the downstream Hantzsch cyclization with thiourea that is required to construct the 2-aminothiazole rings essential for broad-spectrum antibacterial activity [2].

Mild Acylation of Sensitive Amines vs. Ester Analogs

In the synthesis of cephalosporin intermediates, the acylation of 7-aminocephalosporanic acid (7-ACA) derivatives must occur without degrading the beta-lactam ring. 4-Chloro-3-oxobutyryl chloride achieves complete acylation at temperatures between -10°C and 0°C in the presence of a mild base (e.g., N,N-diethylaniline)[1]. In contrast, ethyl 4-chloroacetoacetate requires either elevated temperatures or strong coupling agents, which leads to significant beta-lactam cleavage and yield loss. This low-temperature reactivity preserves the structural integrity of the antibiotic core.

Evidence DimensionAcylation temperature and beta-lactam stability
Target Compound Data4-Chloro-3-oxobutyryl chloride (-10°C to 0°C, beta-lactam preserved)
Comparator Or BaselineEthyl 4-chloroacetoacetate (>80°C or harsh coupling, beta-lactam degraded)
Quantified Difference>90°C reduction in required reaction temperature.
ConditionsAcylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylate in methylene chloride.

Enables the direct attachment of the side-chain precursor to fragile antibiotic cores without structural degradation, maximizing yield.

In-Situ Thiazole Ring Construction (COBC Method) vs. Pre-formed Coupling

The 'COBC method' utilizes 4-chloro-3-oxobutyryl chloride to first acylate the cephalosporin core, followed by cyclization with thiourea to form the 2-aminothiazole ring directly on the molecule[1]. This avoids the use of pre-formed 2-amino-4-thiazoleacetic acid (ATA), which requires complex amino-group protection (e.g., formylation) and activation (mixed anhydride formation) prior to coupling. Using the COBC route eliminates these protection and deprotection steps, streamlining the synthetic pathway for specific cephalosporins.

Evidence DimensionNumber of synthetic steps for aminothiazole attachment
Target Compound Data4-Chloro-3-oxobutyryl chloride (2 steps: direct acylation then thiourea cyclization)
Comparator Or Baseline2-Amino-4-thiazoleacetic acid (ATA) (4 steps: protection, activation, coupling, deprotection)
Quantified DifferenceElimination of 2 distinct synthetic steps (protection and deprotection).
ConditionsSynthesis of cefotiam or related aminothiazole cephalosporins.

Reduces step count and reagent overhead in the industrial scale-up of third-generation cephalosporins.

Hazard Reduction via Pre-formed Reagent Procurement

4-Chloro-3-oxobutyryl chloride is traditionally generated in situ by the direct chlorination of diketene[1]. However, diketene is highly unstable, prone to explosive polymerization, and chlorine gas is highly toxic. Procuring pre-formed 4-chloro-3-oxobutyryl chloride allows facilities to bypass the handling of these dual high-hazard precursors, significantly lowering the required safety infrastructure and risk profile of the manufacturing plant.

Evidence DimensionPrecursor hazard profile and infrastructure requirements
Target Compound DataPre-formed 4-Chloro-3-oxobutyryl chloride (Standard acyl chloride handling)
Comparator Or BaselineIn-situ generation (Requires handling explosive diketene and toxic Cl2 gas)
Quantified Difference100% elimination of in-house diketene and chlorine gas inventories.
ConditionsIndustrial scale-up of beta-keto acid chloride derivatives.

Drastically reduces plant safety costs and regulatory burdens associated with highly hazardous gas and unstable monomer storage.

Synthesis of Aminothiazole Cephalosporins (COBC Method)

Because it allows for the direct, stepwise construction of the 2-aminothiazole ring on the cephem nucleus without requiring prior protection of the amino group, this compound is a highly efficient precursor for synthesizing antibiotics like cefotiam and cefmenoxime [1].

Mild Acylation of Sterically Hindered or Acid-Sensitive Amines

Thanks to its ability to react quantitatively at temperatures as low as -10°C, it is highly suited for acylating fragile pharmaceutical intermediates where ester analogs would require destructive heating or harsh coupling agents [2].

Rapid Construction of 2-Substituted-4-chloromethyl-thiazoles

By reacting the alpha-chloroketone moiety with various thioamides or thioureas, this compound serves as a highly efficient, bifunctional building block for generating diverse thiazole libraries in agrochemical and API discovery workflows [1].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

41295-64-1

Wikipedia

4-Chloro-3-oxobutyryl chloride

Dates

Last modified: 08-15-2023

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